

"trans-4-Isopropylcyclohexanecarboxylic acid"

CAS number 7077-05-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>trans-4-</i>
Compound Name:	<i>Isopropylcyclohexanecarboxylic</i>
	<i>acid</i>

Cat. No.: B032055

[Get Quote](#)

An In-depth Technical Guide to **trans-4-Isopropylcyclohexanecarboxylic Acid** (CAS 7077-05-6): Synthesis, Analysis, and Application in Drug Discovery

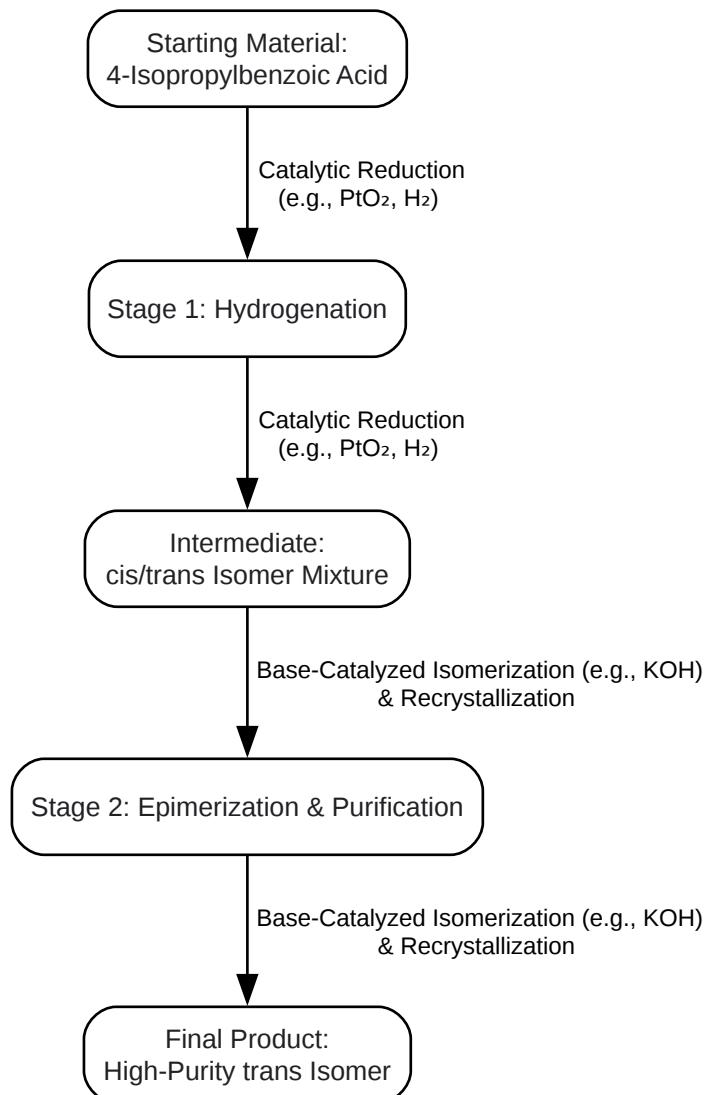
Abstract

This technical guide provides a comprehensive overview of **trans-4-Isopropylcyclohexanecarboxylic acid** (CAS 7077-05-6), a critical chemical intermediate in the pharmaceutical industry. Primarily recognized for its role as a key building block in the synthesis of the antidiabetic agent Nateglinide, this molecule's stereochemistry is pivotal to its utility.^{[1][2][3][4][5]} This document offers an in-depth exploration of its physicochemical properties, detailed protocols for its synthesis and purification with an emphasis on stereochemical control, and robust analytical methodologies for its characterization. It is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Physicochemical and Spectroscopic Profile

trans-4-Isopropylcyclohexanecarboxylic acid is a white crystalline solid at room temperature.^{[1][6][7]} Its structure, featuring a cyclohexane ring with isopropyl and carboxylic acid groups in a trans-1,4-configuration, dictates its physical properties and reactivity. The trans orientation of the two bulky substituents results in a thermodynamically stable chair conformation, which is crucial for its application in pharmaceutical synthesis.

Table 1: Physicochemical Properties of **trans-4-Isopropylcyclohexanecarboxylic Acid**


Property	Value	Source(s)
CAS Number	7077-05-6	[1]
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1]
Molecular Weight	170.25 g/mol	[1]
Appearance	White to Off-White Crystalline Solid/Powder	[1] [6] [7]
Melting Point	95 °C	[1] [6]
Boiling Point	263.8 °C (at 760 mmHg)	[1] [6]
Density	0.996 g/cm ³ (Predicted)	[1] [6]
pKa	4.91 ± 0.10 (Predicted)	[1] [6]
Solubility	Slightly soluble in DMSO and Methanol	[1] [6]

Spectroscopic data is essential for unambiguous identification and quality control. While specific spectra are proprietary, characteristic signals in ¹³C NMR can be predicted for key carbons, such as the carboxylic acid carbon (>175 ppm), the methine carbon of the isopropyl group, and the carbons of the cyclohexane ring.[\[8\]](#)

Synthesis and Stereochemical Control

The industrial synthesis of **trans-4-Isopropylcyclohexanecarboxylic acid** is a multi-step process that begins with an aromatic precursor, 4-isopropylbenzoic acid (also known as cuminic acid). The core challenge of the synthesis is to control the stereochemistry to produce the desired trans isomer in high purity.

The overall process can be visualized as a two-stage workflow:

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Catalytic Hydrogenation of 4-Isopropylbenzoic Acid

The initial step involves the reduction of the aromatic ring of 4-isopropylbenzoic acid. This is typically achieved through catalytic hydrogenation.

- Causality of Experimental Choice: The choice of catalyst and solvent is critical. Platinum oxide (PtO₂) in acetic acid is a classic method for this transformation.^[6] Other effective catalysts include rhodium-on-carbon (Rh/C) and palladium-on-carbon (Pd/C).^{[7][9]}

Hydrogenation of the benzene ring is a robust method, but it often kinetically favors the formation of the **cis** isomer, leading to a mixture of **cis**- and **trans-4-isopropylcyclohexanecarboxylic acid**, frequently in a ratio around 3:1.[6][10]

Step-by-Step Protocol: Hydrogenation

- **Reactor Setup:** Charge a high-pressure hydrogenation vessel with 4-isopropylbenzoic acid (1.0 eq) and a suitable solvent, such as glacial acetic acid (approx. 5-10 volumes).
- **Catalyst Addition:** Add a catalytic amount of platinum oxide (PtO_2) (e.g., 0.05 eq by weight). The vessel should be purged with an inert gas (e.g., nitrogen or argon).
- **Hydrogenation:** Pressurize the vessel with hydrogen gas (e.g., 5 kg/cm² or ~70 psi) and stir the mixture vigorously at room temperature.[6]
- **Reaction Monitoring:** Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 2-4 hours.[6]
- **Workup:** Once the reaction is complete, carefully vent the hydrogen pressure. Remove the catalyst via filtration through a pad of Celite.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude product, which is a solid mixture of **cis** and **trans** isomers.
- **Self-Validation:** Analyze a small sample of the crude product by GC-MS or ^1H NMR to determine the **cis:trans** isomer ratio before proceeding.

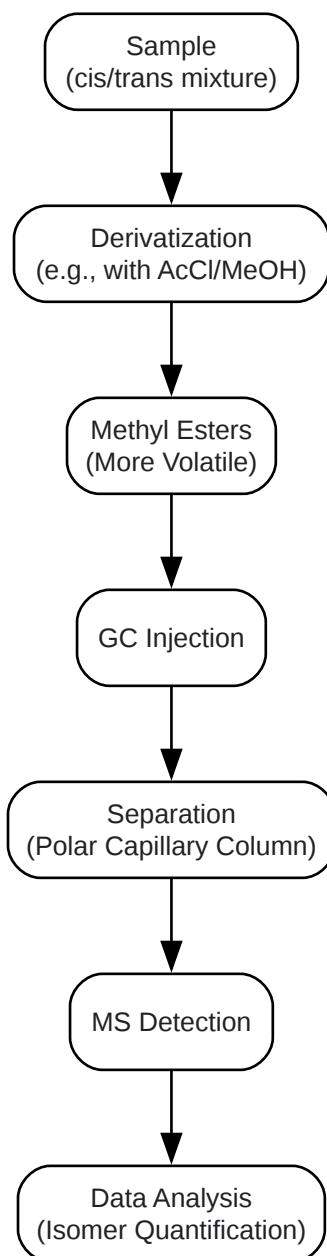
Stage 2: Base-Catalyzed Epimerization and Purification

The crude **cis/trans** mixture must be converted to the thermodynamically more stable **trans** isomer. This is accomplished through a process called epimerization, where the acidic proton alpha to the carbonyl group is reversibly removed by a strong base, allowing for isomerization to the preferred equatorial (**trans**) configuration.

- **Causality of Experimental Choice:** A strong base, such as potassium hydroxide (KOH), is required to deprotonate the carboxylic acid and facilitate the epimerization at the adjacent stereocenter.[2][11] A high-boiling, non-reactive solvent (e.g., Shellsol 71, a high-boiling

hydrocarbon) is used to achieve the necessary reaction temperatures (140-150 °C) for the equilibrium to strongly favor the trans product (>98%).[\[11\]](#)

Step-by-Step Protocol: Epimerization and Recrystallization


- Reaction Setup: Combine the crude cis/trans acid mixture (1.0 eq) with a high-boiling solvent (e.g., Shellsol 71, ~3 volumes) and potassium hydroxide (approx. 2.0 eq).[\[11\]](#)
- Heating: Heat the reaction mixture to 140-150 °C and maintain for 3-4 hours with stirring.[\[11\]](#)
- Reaction Monitoring: The progress can be monitored by taking aliquots, acidifying them, and analyzing the isomer ratio by GC. The goal is to reach an equilibrium state with >98% trans isomer.[\[11\]](#)
- Isolation of Potassium Salt: Cool the reaction mixture to room temperature. The potassium salt of the trans acid will precipitate. Filter the solid and wash with a non-polar solvent like n-heptane to remove the reaction solvent.[\[11\]](#)
- Acidification: Dissolve the potassium salt in water and cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2), causing the free carboxylic acid to precipitate.[\[11\]](#)
- Purification by Recrystallization: Filter the crude solid product. Dissolve it in a minimal amount of hot methanol, then add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Final Product: Filter the purified crystals, wash with cold water, and dry under vacuum to yield **trans-4-Isopropylcyclohexanecarboxylic acid** with >99% purity.[\[11\]](#)
- Self-Validation: Confirm the final product's purity and identity using HPLC, GC, and melting point analysis. The absence of significant cis isomer peaks validates the success of the epimerization and purification.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of the final product, particularly for differentiating between the cis and trans isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for separating and identifying the volatile isomers, especially after derivatization.

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis of cis/trans isomers.

Protocol Outline: GC-MS Analysis

- Derivatization: Convert the carboxylic acids to their corresponding methyl esters using a standard agent like acetyl chloride in methanol to increase volatility.[14]
- Column: Use a polar capillary column (e.g., a cyano-functionalized column) which is effective at separating geometric isomers.[14]
- Method: A temperature gradient program will be necessary to achieve baseline separation.
- Detection: Mass spectrometry will not only quantify the isomers but also confirm their identity based on their fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is suitable for analyzing the non-volatile acid directly without derivatization.

Table 2: Representative HPLC Method Parameters

Parameter	Condition	Rationale
Column	C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 μ m)	Standard for separation of moderately polar organic molecules.
Mobile Phase	Isocratic or Gradient mix of Acetonitrile and Water with 0.1% Formic or Sulfuric Acid	Acid modifier ensures the analyte is in its protonated form for consistent retention. [15]
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Detector	UV at a low wavelength (e.g., 200-210 nm)	Carboxylic acids have weak chromophores, requiring low UV for detection. [15]
Column Temp.	30 °C	Ensures reproducible retention times.

Applications in Drug Development & Biological Activity

The primary and most well-documented application of **trans-4-Isopropylcyclohexanecarboxylic acid** is its use as a key intermediate in the synthesis of Nateglinide.[\[1\]](#)[\[2\]](#)[\[3\]](#) Nateglinide, an oral hypoglycemic agent, is a D-phenylalanine derivative used to manage type 2 diabetes. The trans stereochemistry of the isopropylcyclohexane moiety is a critical structural feature for the final drug's biological activity.

The synthesis involves the coupling of **trans-4-Isopropylcyclohexanecarboxylic acid** with a D-phenylalanine derivative. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, before reacting it with the amino acid ester.[\[7\]](#)

Regarding its intrinsic biological activity, there is a notable lack of published data. While structurally related cyclohexanecarboxylic acid derivatives have been explored for various biological activities, including anti-inflammatory effects, **trans-4-**

Isopropylcyclohexanecarboxylic acid itself is not recognized as a potent pharmacological agent.^[16] Its value in drug development is firmly established as a structural scaffold or building block rather than as a therapeutic entity on its own.

Conclusion

trans-4-Isopropylcyclohexanecarboxylic acid is a foundational intermediate whose value is inextricably linked to its specific stereochemistry. Mastery of its synthesis, which hinges on the effective hydrogenation of an aromatic precursor followed by a crucial base-catalyzed epimerization, is key to accessing high-purity material. The analytical methods outlined herein provide a robust framework for quality control, ensuring the correct isomeric form is carried forward in multi-step syntheses. For drug development professionals, this compound serves as a prime example of how precise control over a molecule's three-dimensional structure is fundamental to the creation of effective and safe pharmaceuticals like Nateglinide.

References

- LookChem. Cas 7077-05-6, trans-4-Isopropylcyclohexane carboxylic acid. URL: <https://www.lookchem.com/cas-7077056.html>
- ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8258386.htm
- ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6. URL: <https://www.chemicalbook.com/ProductChemicalPropertiesCB8258386EN.htm>
- European Patent Office. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. URL: <https://patents.google>.
- European Patent Office. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. URL: <https://patents.google>.
- Google Patents. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine. URL: <https://patents.google>.
- Pharmaffiliates. CAS No : 7077-05-6 | Product Name : Nateglinide - Impurity A. URL: <https://www.pharmaffiliates>.
- University of Colorado Boulder. Recrystallization. URL: <https://www.colorado>.
- ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6. URL: https://www.chemicalbook.com/ProductList_CB8258386_EN.htm
- University of California, Los Angeles. Recrystallization and Crystallization. URL: <https://www.chem.ucla>.
- Chongqing Chemdad Co., Ltd. trans-4-Isopropylcyclohexane carboxylic acid. URL: <https://www.chemdad.com/trans-4-isopropylcyclohexane-carboxylic-acid-cas-7077-05-6/>

- BenchChem. High-performance liquid chromatography (HPLC) for "trans-4-tert-Butylcyclohexanecarboxylic acid". URL: <https://www.benchchem.com/blog/hplc-method-for-trans-4-tert-butylcyclohexanecarboxylic-acid/>
- Wang, Y. et al. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO₂. PMC. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3856209/>
- SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. URL: <https://sielc.com/hplc-separation-of-cis-and-trans-14-cyclohexanedicarboxylic-acid-on-newcrom-bh-column/>
- PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. URL: <https://www.prepchem.com/synthesis-of-4-isopropylcyclohexane-carboxylic-acid/>
- ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid synthesis. URL: <https://www.chemicalbook.com>.
- PharmaCompass. trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. URL: <https://www.pharmacompas.com/pharma-intermediate/trans-4-isopropylcyclohexyl-carboxylic-acid>
- Baruch College, CUNY. Purification by Recrystallization. URL: <https://www.baruch.cuny.edu>
- ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. URL: <https://www.researchgate.net>
- ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13 C NMR. URL: https://www.chemicalbook.com/SpectrumEN_7077-05-6_13CNMR.htm
- MDPI. Organic Compounds with Biological Activity. URL: <https://www.mdpi.com/2673-4139/4/2/11>
- MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. URL: <https://www.mdpi.com/1420-3049/29/1/157>
- PubMed Central (PMC). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589886/>
- SpringerLink. Acids: Derivatization for GC Analysis. URL: https://link.springer.com/referenceworkentry/10.1007/978-1-4614-1181-8_136
- PubMed. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. URL: <https://pubmed.ncbi.nlm.nih.gov/22989993/>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. trans-4-Isopropylcyclohexane carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 3. trans-4-Isopropylcyclohexyl carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 4. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 5. trans-4-Isopropylcyclohexane carboxylic acid Analytical Chemistry Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. prepchem.com [prepchem.com]
- 7. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 8. Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0814073A1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- To cite this document: BenchChem. ["trans-4-Isopropylcyclohexanecarboxylic acid" CAS number 7077-05-6]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032055#trans-4-isopropylcyclohexanecarboxylic-acid-cas-number-7077-05-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com